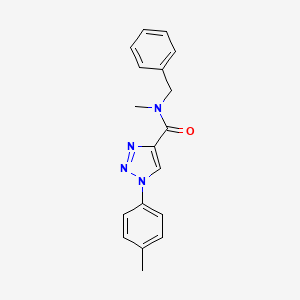

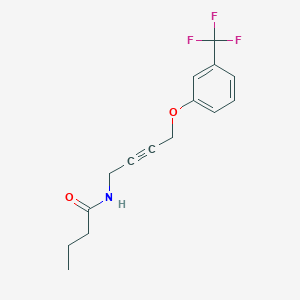

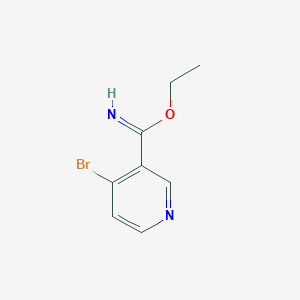

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as BBTA, is a chemical compound with potential applications in scientific research. This compound is a member of the triazole family and is known for its ability to inhibit the activity of specific enzymes in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives has been a subject of interest due to their versatile biological activities. For instance, 3-C-glucopyranosyl-5-substituted-1,2,4-triazoles have shown potential as antidiabetic agents by inhibiting glycogen phosphorylase. The development of new synthetic methods for this class of compounds involves oxidative ring closures of N1-alkylidene carboxamidrazones, showcasing the functional group tolerance and general applicability of these methods (Szőcs et al., 2015).

Biological Evaluation

A series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial activities. The compounds exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Supramolecular Interactions

The research on 1,2,3-triazoles extends beyond click chemistry into supramolecular and coordination chemistry, leveraging their unique combination of facile accessibility and diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, N-coordination modes, and applications in anion recognition, catalysis, and photochemistry, underscoring the versatility of 1,2,3-triazoles in scientific research (Schulze & Schubert, 2014).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of novel 1,2,3-triazole-chalcone derivatives from N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide revealed significant antibacterial activity against multi-drug resistant pathogenic bacteria. This indicates the potential of these compounds in addressing antibiotic resistance (Adam et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that brominated compounds often participate in radical reactions . The bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions .

Result of Action

Brominated compounds are known to participate in various biochemical reactions, which can lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-8-4-2-1-3-7(8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMANWUDPCVTEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)